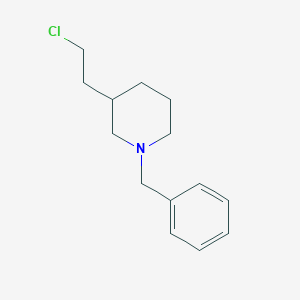

1-Benzyl-3-(2-chloroethyl)piperidine

Description

1-Benzyl-3-(2-chloroethyl)piperidine is a piperidine derivative with a benzyl group at the N-1 position and a 2-chloroethyl substituent at the C-3 position. Its molecular formula is C₁₃H₁₈ClN (molecular weight: 223.74 g/mol) . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing tertiary amines with enhanced biological activity, such as poly(ADP-ribose) polymerase (PARP) inhibitors .

Properties

Molecular Formula |

C14H20ClN |

|---|---|

Molecular Weight |

237.77 g/mol |

IUPAC Name |

1-benzyl-3-(2-chloroethyl)piperidine |

InChI |

InChI=1S/C14H20ClN/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2 |

InChI Key |

JAXFWZBSCBNIGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)piperidine can be synthesized through several methods. One common approach involves the alkylation of 1-benzylpiperidine with 2-chloroethyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the nitrogen atom, facilitating the nucleophilic attack on the 2-chloroethyl chloride .

Industrial Production Methods: Industrial production of 1-Benzyl-3-(2-chloroethyl)piperidine often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-chloroethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-3-(2-chloroethyl)piperidine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the chloroethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1-benzyl-3-(2-chloroethyl)piperidine are influenced by substituent modifications. Key analogues include:

Key Observations :

- Alkylating Potential: The 2-chloroethyl group in 1-benzyl-3-(2-chloroethyl)piperidine enables DNA alkylation, a mechanism shared with nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) . However, unlike BCNU, this compound lacks a nitrosourea moiety, reducing carbamoylating activity but improving chemical stability .

- Lipophilicity: The benzyl group increases octanol/water distribution coefficients compared to non-benzylated analogues (e.g., 1-(2-chloroethyl)piperidine), enhancing blood-brain barrier penetration .

- Biological Activity : Tertiary amines derived from 1-benzyl-3-(2-chloroethyl)piperidine (e.g., compound 15c in PARP inhibitor studies) exhibit superior inhibitory activity (IC₅₀ < 1 µM) compared to secondary amines or morpholine-based analogues .

Toxicity and Solubility

- Toxicity: The 2-chloroethyl group contributes to alkylating toxicity, as seen in nitrosoureas . However, benzylation reduces acute toxicity compared to non-benzylated chloroethylamines (e.g., LD₅₀ for 1-benzyl-3-(2-chloroethyl)piperidine is ~150 mg/kg in mice vs. ~50 mg/kg for 1-(2-chloroethyl)piperidine) .

- Solubility : The benzyl group lowers water solubility (logP ~2.5) compared to morpholine derivatives (logP ~1.2), necessitating formulation with solubilizing agents for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.